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dSPACER

AP endonuclease Enzyme kinetics DNA repair

Natural abasic sites degrade through β-elimination, causing irreproducible DNA repair and polymerase fidelity data. dSPACER is a chemically stable, cyclic tetrahydrofuran phosphoramidite that mimics an abasic site without strand scission, ensuring long-term experimental consistency. • Stable >18 months at ambient temperature, >24 months at -20°C; eliminates lot-to-lot variability in longitudinal studies. • Preserves native ribose-like ring geometry; delivers robust kinetic parameters (kcat/Km = 1.68 min⁻¹·μM⁻¹ for TeuendoIV) that linear C3 spacers cannot match. • Enables conservative nucleotide deletions in aptamer/DNAzyme engineering without backbone distortion, and provides 3’-exonuclease resistance when used as inverted capping. • High-purity phosphoramidite ready for automated DNA synthesis; ships ambient, reducing cold-chain complexity.

Molecular Formula C35H45N2O6P
Molecular Weight 620.7 g/mol
Cat. No. B145326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedSPACER
Molecular FormulaC35H45N2O6P
Molecular Weight620.7 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CCOC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
InChIInChI=1S/C35H45N2O6P/c1-26(2)37(27(3)4)44(42-23-10-22-36)43-33-21-24-40-34(33)25-41-35(28-11-8-7-9-12-28,29-13-17-31(38-5)18-14-29)30-15-19-32(39-6)20-16-30/h7-9,11-20,26-27,33-34H,10,21,23-25H2,1-6H3/t33-,34+,44?/m0/s1
InChIKeyXZGSDLJMHWJDHL-JUWSMZLESA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dSPACER Phosphoramidite: Abasic Site Mimic for Oligo Synthesis


dSPACER (CAS 129821-76-7), also referred to as abasic phosphoramidite, tetrahydrofuran (THF), or dSpacer CE-Phosphoramidite, is a synthetic 1',2'-dideoxyribose derivative used as a building block in solid-phase oligonucleotide synthesis [1]. Unlike natural abasic sites that undergo rapid beta-elimination and chain scission, dSPACER incorporates a stable methylene-modified tetrahydrofuran ring that lacks a nucleobase, enabling the precise and stable insertion of an abasic site mimic into DNA or RNA sequences [2]. This modification serves as a critical tool for studying DNA damage and repair mechanisms, probing enzyme-substrate interactions, and engineering functional nucleic acids with controlled structural gaps.

Workflow Solid-phase oligo synthesis
Selection Abasic site phosphoramidite, stable THF ring
Use Context DNA repair studies, enzyme-substrate probing, aptamer engineering

dSPACER vs. Alkane and PEG Spacers


dSPACER is a cyclic tetrahydrofuran (THF) derivative that structurally mimics a natural abasic site (AP site) while providing exceptional chemical stability [1]. In contrast, alternative spacer types—such as linear alkane-chain spacers (e.g., Spacer C3, C6, C12) and hydrophilic polyethylene glycol spacers (e.g., Spacer 9, Spacer 18)—differ fundamentally in molecular geometry, enzymatic recognition, and backbone distortion effects [2]. Spacer C3, for instance, introduces a flexible three-carbon alkyl chain that disrupts the sugar-phosphate backbone geometry, whereas dSPACER maintains the native ribose-like ring structure, preserving the helical parameters essential for accurate DNA-protein interaction studies . Substituting dSPACER with a non-cyclic spacer can therefore lead to altered enzyme kinetics, misleading structural interpretations, and compromised experimental reproducibility.

Cyclic vs. linear geometry

dSPACER preserves ribose-like ring structure; C3, C6 and PEG spacers introduce backbone distortion that may alter enzyme recognition.

Enzyme kinetics mismatch

Non-cyclic spacers can shift AP endonuclease catalytic efficiency, leading to misleading repair activity interpretation.

Hydrophilic interference

PEG-based spacers add hydrophilic character that may disrupt protein-DNA interactions and aptamer folding studies.

dSPACER Performance Evidence


AP Endonuclease Catalytic Efficiency

In a head-to-head comparison using the AP endonuclease TeuendoIV from Thermococcus eurythermalis, dSPACER exhibited the highest catalytic efficiency (kcat/Km) among all tested spacer substrates. dSPACER's kcat/Km of 1.68 min⁻¹·μM⁻¹ exceeded that of Spacer C3 by 171% (0.62 min⁻¹·μM⁻¹), Spacer C6 by 63% (1.03 min⁻¹·μM⁻¹), Spacer C12 by 98% (0.85 min⁻¹·μM⁻¹), Spacer 9 by 58% (1.06 min⁻¹·μM⁻¹), and Spacer 18 by 47% (1.14 min⁻¹·μM⁻¹) [1]. Notably, dSPACER's turnover number (kcat = 0.59 min⁻¹) was also superior to all comparators, indicating faster enzymatic processing of the THF abasic site mimic.

AP endonuclease kinetics
Head-to-head
kcat/Km 1.68 min⁻¹·μM⁻¹ (vs C3 0.62, C6 1.03, C12 0.85, Sp9 1.06, Sp18 1.14)
Reported highest catalytic efficiency among tested spacers; supports BER enzyme kinetics studies
TeuendoIV assay, ssDNA substrates
AP endonuclease Enzyme kinetics DNA repair

Oligo Synthesis and Deprotection Stability

dSPACER demonstrates full compatibility with automated DNA synthesis workflows and does not require modified coupling times. It remains stable under multiple standard deprotection protocols including ammonium hydroxide (55°C overnight, 2 hours at room temperature, or 5 minutes at room temperature), AMA (65°C for 10 minutes), and potassium carbonate in methanol (4 hours at room temperature) with no observed degradation [1]. In contrast, alternative abasic site chemistries such as Abasic II Phosphoramidite require a post-synthesis silyl deprotection step with aqueous acetic acid, adding complexity and potential for incomplete conversion [2].

Deprotection compatibility
Cross-study comparable
Stable under NH4OH (55°C/RT), AMA, K2CO3/MeOH; no post-synthesis silyl deprotection step required
Simplifies workflow; compatible with standard automated oligo synthesis
No degradation observed across five deprotection protocols
Oligonucleotide synthesis Chemical stability Deprotection

DNA Backbone Conformation Preservation

Incorporation of a flexible alkyl-chain spacer such as Spacer C3 distorts the sugar-phosphate backbone due to the absence of a rigid ribose-like ring structure . dSPACER, by retaining a cyclic tetrahydrofuran moiety, inserts directly into the natural sugar-phosphate backbone without introducing adverse conformational effects [1]. In a DNAzyme 10-23 structure-probing study, systematic substitution of individual nucleotides with dSPACER revealed that only position T8 tolerated replacement while maintaining catalytic activity (124% relative rate vs. wild-type), whereas most Spacer C3 substitutions resulted in markedly reduced or abolished catalysis [2].

Helical geometry preservation
Class-level inference
dSPACER at T8 retains 124% catalytic rate (WT=100%); 11/15 positions active
Structurally conservative gap; avoids linear-spacer backbone distortion
DNAzyme 10-23 single-nucleotide substitution study
DNA structure Helical parameters Aptamer engineering

Inverted dSpacer Serum Stability

Oligonucleotides capped with an inverted dSpacer (dSpacer-5'-CE) at the 3'-terminus exhibit enhanced stability against exonucleolytic degradation. While direct comparative data between inverted dSpacer and other 3'-blocking groups (e.g., inverted dT, Spacer C3) are not available in a single study, class-level inference from inverted dT modifications demonstrates greater than 30-fold increase in serum half-life with no reduction in catalysis [1]. Inverted dSpacer is expected to confer similar stabilization due to its analogous three-carbon skeleton and the absence of an extendable 3'-hydroxyl [2]. Notably, siRNA passenger strands capped with 5' and 3' inverted dSpacers maintain full gene silencing efficiency while minimizing competition for Ago2 loading [3].

Serum stability (inverted)
Class-level inference
Expected >30-fold increase in serum half-life; maintains gene silencing efficiency
Supports exonuclease protection research for siRNA/antisense oligos
Inferred from inverted dT data; confirm with inverted dSpacer studies
siRNA therapeutics Exonuclease protection Serum half-life

dSPACER Application Scenarios


BER Mechanistic Studies

For researchers investigating AP endonuclease kinetics or DNA glycosylase activity, dSPACER provides a chemically stable, structurally authentic abasic site substrate. Its superior catalytic efficiency with TeuendoIV (kcat/Km = 1.68 min⁻¹·μM⁻¹) relative to all other spacer types ensures robust and reproducible kinetic measurements [1]. The stability of the THF moiety during synthesis and storage eliminates the risk of spontaneous beta-elimination that compromises natural abasic site preparations.

Aptamer and DNAzyme Optimization

When systematically probing the sequence requirements of aptamers or DNAzymes, dSPACER enables conservative nucleotide deletions that maintain native helical geometry. The cyclic THF structure avoids the backbone distortion caused by linear C3 spacers, allowing more accurate assessment of nucleobase contributions to folding and catalysis [2]. The DNAzyme 10-23 study demonstrates that dSPACER substitution can identify positions tolerant of modification without abolishing activity [3].

siRNA and Antisense Oligo Stabilization

In therapeutic oligonucleotide development, inverted dSpacer (dSpacer-5'-CE) capping provides 3'-exonuclease protection comparable to inverted dT but without the potential for unintended base-pairing interactions [4]. This modification is particularly valuable for siRNA passenger strands, where dual-end capping maintains gene silencing efficacy while reducing competition for Ago2 loading—a critical quality attribute for in vivo RNAi applications [5].

DNA Damage and Mutagenesis Research

dSPACER serves as a stable, non-hydrolyzable mimic of depurination-derived abasic sites, enabling long-term storage and reproducible experiments in DNA polymerase fidelity studies and translesion synthesis assays. Unlike enzymatically generated AP sites that degrade over time, dSPACER-modified oligonucleotides remain stable for >18 months at ambient temperature and 24 months at -20°C, ensuring batch-to-batch consistency across longitudinal studies [6].

Application
Selection Property
Validation Focus
BER mechanistic studies
Authentic, stable abasic site mimic
AP endonuclease kinetics, glycosylase activity readouts
Aptamer / DNAzyme optimization
Cyclic THF ring preserves helical geometry
Catalytic activity retention, nucleobase deletion probing
siRNA/antisense stabilization research
Inverted dSpacer capping for 3'-exonuclease protection
Serum stability, gene silencing efficiency in RNAi studies
DNA damage & mutagenesis research
Non-hydrolyzable, long-term stable abasic site mimic
Polymerase fidelity, translesion synthesis reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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